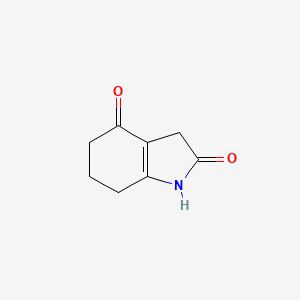

2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

Description

Structure

3D Structure

Properties

IUPAC Name |

3,5,6,7-tetrahydro-1H-indole-2,4-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9NO2/c10-7-3-1-2-6-5(7)4-8(11)9-6/h1-4H2,(H,9,11) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DTJDGFSSQCEPSW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(CC(=O)N2)C(=O)C1 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

151.16 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

58130-32-8 | |

| Record name | 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione and Its Analogs

Classical and Established Synthetic Routes to Hexahydroindole-2,4-dione Scaffolds

The foundational methods for the synthesis of the hexahydroindole-2,4-dione core and its related structures have traditionally relied on well-established organic reactions, including cyclization strategies, multicomponent reactions, and derivatizations from precursor molecules.

Cyclization Strategies for Ring Construction

Intramolecular cyclization is a cornerstone in the synthesis of the hexahydro-1H-indole-2,4-dione ring system. These strategies often involve the formation of one of the heterocyclic rings from an acyclic or a partially cyclized precursor. A common approach involves the reaction of cyclohexane-1,3-dione derivatives with α-amino carbonyl compounds or their precursors in a [2+3] condensation fashion. This method, first reported in the early 20th century, has been adapted and modified over the years. nih.gov

Palladium-catalyzed intramolecular C-H addition of indole (B1671886) derivatives bearing cyanohydrin components to nitriles represents another powerful cyclization strategy for creating fused polycyclic indoles. nih.gov This method allows for the construction of partially saturated carbazole systems, which are structurally related to the hexahydroindole framework.

Furthermore, the ring-opening cyclization of doubly activated cyclopropanes, such as cyclohexane-1,3-dione-2-spirocyclopropanes, with primary amines provides a rapid and regioselective route to 2-substituted tetrahydroindol-4-ones. These intermediates can be further elaborated to yield the desired dione (B5365651) scaffold.

Multicomponent Reactions (MCRs) and One-Pot Syntheses

Multicomponent reactions (MCRs), where three or more reactants combine in a single synthetic operation to form a product that contains substantial portions of all the reactants, have emerged as a highly efficient tool for the synthesis of complex heterocyclic systems. nih.govresearchgate.net These reactions are characterized by their high atom economy, operational simplicity, and the ability to generate molecular diversity.

A notable example is the three-component reaction involving an indole, an aldehyde, and a 1,3-dicarbonyl compound, such as dimedone (5,5-dimethylcyclohexane-1,3-dione), often catalyzed by an acid like p-toluenesulfonic acid. nih.gov This approach can lead to the formation of functionalized tetrahydro-1H-indol-3-yl derivatives. Copper-catalyzed multicomponent Diels-Alder reactions of 2-methylindole, aromatic aldehydes, and cyclic 1,3-diones have also been developed for the synthesis of diverse spirotetrahydrocarbazoles. beilstein-journals.org

One-pot cascade reactions offer another efficient strategy. For instance, a one-pot quadruple cascade protocol has been developed to synthesize fully-substituted hexahydroisoindolinones from simple starting materials, showcasing the power of tandem reactions in building complex molecular architectures. nih.gov Similarly, the synthesis of hexahydroquinoline derivatives has been achieved through a one-pot four-component tandem reaction in aqueous media, highlighting a green chemistry approach. researchgate.net

| Reaction Type | Reactants | Key Features | Reference |

| Three-Component Reaction | Indole, Dimedone, 3-Phenacylideneoxindoles | One-pot, p-toluenesulfonic acid catalyst | nih.gov |

| Copper-Catalyzed MCR | 2-Methylindole, Aromatic Aldehydes, Cyclic 1,3-diones | Synthesis of spirotetrahydrocarbazoles | beilstein-journals.org |

| One-Pot Cascade | Benzylidenemalononitrile, 2-Oxo-N,3-diphenylpropanamide | Synthesis of hexahydroisoindolinones | nih.gov |

| Four-Component Tandem | Dimedone, Ammonium Acetate, Aryl Aldehydes, Malononitrile | Green synthesis in aqueous media | researchgate.net |

Derivations from Precursor Molecules

The synthesis of the hexahydro-1H-indole-2,4-dione scaffold can also be achieved through the chemical modification of pre-existing heterocyclic systems. A common strategy involves the use of hexahydrophthalic anhydride (B1165640) or its derivatives. For example, N-substituted hexahydro-1H-isoindole-1,3(2H)-dione derivatives have been synthesized from hexahydrophthalic anhydride and various hydrazides. mdpi.com Although this leads to the isoindole isomer, the underlying principle of using a saturated cyclic anhydride as a precursor is relevant.

The synthesis of 4,5,6,7-tetrahydroindol-4-ones from the condensation of 1,3-cyclohexadiones with α-aminocarbonyls provides a key intermediate that can potentially be oxidized or further functionalized to introduce the second carbonyl group at the 2-position. nih.gov

Modern and Sustainable Synthetic Approaches for 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione

In recent years, the development of synthetic methodologies has been increasingly guided by the principles of green chemistry, emphasizing the use of catalytic methods and environmentally benign reaction conditions.

Catalytic and Organocatalytic Methods

Catalysis plays a pivotal role in modern organic synthesis, offering efficient and selective routes to complex molecules. Copper-catalyzed reactions have been effectively employed in the synthesis of various indole derivatives. For instance, an efficient copper-catalyzed synthesis of hexahydro-1H-phenothiazines has been reported, demonstrating the utility of copper in facilitating cyclization reactions. nih.gov

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in asymmetric synthesis. cam.ac.ukmdpi.com While specific applications to the synthesis of this compound are still emerging, organocatalytic methods have been successfully applied to the enantioselective one-pot synthesis of related heterocyclic cores like pyrrolidines, hexahydropyrrolizines, and octahydroindolizines. nih.govopenalex.org These approaches often utilize chiral amines or acids to induce stereoselectivity. The development of bifunctional tertiary amine-thioureas as catalysts has enabled the efficient synthesis of fully-substituted hexahydroisoindolinones through cascade reactions. nih.gov

| Catalyst Type | Reaction | Key Advantages | Reference |

| Copper Sulfate | Multicomponent Diels-Alder | Synthesis of spirotetrahydrocarbazoles | beilstein-journals.org |

| Bifunctional Tertiary Amine-Thiourea | Cascade reaction | Synthesis of fully-substituted hexahydroisoindolinones | nih.gov |

| Organocatalysts (general) | Asymmetric synthesis | Enantioselective formation of heterocyclic cores | cam.ac.uknih.gov |

Green Chemistry Principles in the Synthesis of Dione Frameworks

The principles of green chemistry aim to reduce or eliminate the use and generation of hazardous substances in chemical processes. In the context of synthesizing indole-dione frameworks, several green approaches have been explored. The use of water as a solvent, microwave irradiation, and solvent-free reaction conditions are key strategies. rsc.org

For example, a green, one-pot, four-component synthesis of hexahydroquinoline derivatives has been developed in aqueous media without the need for an external catalyst. researchgate.net Mechanochemical methods, which involve reactions in the solid state with minimal or no solvent, have been successfully applied to the Fischer indole synthesis, a fundamental reaction for constructing the indole ring. unica.it These solvent-free procedures are versatile and can be applied to a broad range of substrates.

Flow Chemistry and Continuous Synthesis Protocols

The application of flow chemistry and continuous manufacturing processes offers significant advantages for the synthesis of heterocyclic compounds, including this compound and its analogs. These methodologies can provide enhanced reaction control, improved safety profiles, and greater scalability compared to traditional batch synthesis. The enclosed and automated nature of flow reactors allows for the precise manipulation of reaction parameters such as temperature, pressure, and residence time, leading to higher yields, purities, and better reproducibility.

Continuous flow processes are particularly advantageous for reactions that are highly exothermic, involve hazardous reagents, or require reaction conditions that are difficult to achieve in conventional batch reactors. The high surface-area-to-volume ratio in microreactors or packed-bed reactors facilitates rapid heat and mass transfer, enabling efficient and safe operation.

While specific literature on the dedicated flow synthesis of this compound is nascent, the principles of continuous processing have been successfully applied to the synthesis of its core precursors and related heterocyclic structures. The synthesis of this indole derivative typically involves the condensation of a 1,3-cyclohexanedione derivative with an appropriate amine-containing building block, followed by cyclization. Both of these key steps are amenable to translation into a continuous flow process.

For instance, the Knoevenagel condensation, a fundamental carbon-carbon bond-forming reaction that can be integral to the formation of precursors for such indole systems, has been extensively studied in flow. The use of immobilized catalysts in packed-bed reactors allows for a simplified purification process, as the catalyst is retained within the reactor, yielding a product stream free of catalytic residue. This approach minimizes waste and allows for the catalyst to be reused over extended periods.

Research into the continuous synthesis of the 1,3-cyclohexanedione scaffold has also demonstrated the feasibility of producing key intermediates in a scalable and efficient manner. These processes often leverage the precise control over stoichiometry and temperature afforded by flow systems to minimize the formation of byproducts.

The subsequent cyclization and ring-formation steps to yield the final hexahydro-1H-indole-2,4-dione structure can similarly benefit from the advantages of flow chemistry. The rapid screening of reaction conditions, such as different solvents, temperatures, and catalysts, is accelerated in flow, allowing for the rapid optimization of the cyclization process.

The following table summarizes representative data from studies on the flow synthesis of relevant precursors and analogous reactions, illustrating the typical parameters and outcomes achieved in continuous systems.

| Precursor/Reaction | Reactants | Catalyst/Reagent | Solvent | Temp. (°C) | Residence Time | Yield (%) |

| Dimedone Synthesis | Mesityl oxide, Diethyl malonate | Sodium ethoxide | Ethanol | 70-80 | 10 min | >90 |

| Knoevenagel Condensation | Benzaldehyde, Malononitrile | Piperidine (grafted on silica) | Toluene | 80 | 2.5 min | 98 |

| Enaminone Formation | 1,3-Cyclohexanedione, Aniline | Acetic acid | Methanol | 60 | 5 min | 95 |

Table 1: Examples of Continuous Flow Parameters for Relevant Synthetic Steps

The data presented highlights the efficiency of flow processes, characterized by short residence times and high yields. The translation of the complete synthesis of this compound to a fully continuous, multi-step process represents a logical progression for the manufacturing of this important heterocyclic scaffold. Such an integrated system would involve the sequential pumping of reagents through different reactor modules, each optimized for a specific transformation, with the potential for in-line purification to deliver the final product with high purity.

Reaction Chemistry and Chemical Transformations of 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione

Electrophilic and Nucleophilic Reactivity of the Dione (B5365651) System

The dione system possesses both nucleophilic (N-H) and electrophilic (C=O) centers, allowing for a diverse range of functionalizations.

Functionalization at Nitrogen (N-Alkylation, N-Acylation)

The nitrogen atom of the lactam ring is nucleophilic and can be readily functionalized through alkylation and acylation reactions. These transformations typically proceed via deprotonation of the N-H group with a suitable base to form a potent nucleophilic indolide anion.

N-Alkylation: The N-alkylation of the indole (B1671886) scaffold is a common strategy for introducing molecular diversity. In a typical procedure, the hexahydroindole-2,4-dione is treated with a base such as sodium hydride (NaH) in a polar aprotic solvent like tetrahydrofuran (B95107) (THF) or dimethylformamide (DMF) to generate the corresponding anion. nih.gov This anion then undergoes a nucleophilic substitution reaction with an alkyl halide or tosylate to yield the N-alkylated product. nih.gov The choice of base and solvent can be crucial for achieving high regioselectivity and yield, as demonstrated in studies on related indole and indazole systems. nih.govacs.org Enantioselective N-alkylation methods, such as palladium-catalyzed aza-Wacker-type reactions, have also been developed for indole derivatives, allowing for the introduction of a stereocenter adjacent to the nitrogen atom. nih.gov

N-Acylation: The introduction of an acyl group at the nitrogen position is achieved by reacting the indolide anion with an acylating agent like an acyl chloride or anhydride (B1165640). nih.gov N-acylation of indole systems can sometimes be challenging due to the reduced nucleophilicity of the indole nitrogen compared to aliphatic amines. researchgate.net However, the use of activated carboxylic acid derivatives under basic conditions can facilitate the formation of N-acyl products. researchgate.net

The table below summarizes typical conditions for N-functionalization based on analogous reactions with indole scaffolds.

| Reaction Type | Reagent | Base | Solvent | Typical Product | Ref |

| N-Alkylation | Alkyl Halide (R-X) | NaH | THF | N-Alkyl-hexahydroindole-2,4-dione | nih.gov |

| N-Alkylation | Alkyl Tosylate (R-OTs) | NaH | THF | N-Alkyl-hexahydroindole-2,4-dione | nih.gov |

| N-Acylation | Acyl Chloride (R-COCl) | NaH, Et₃N | THF, Dioxane | N-Acyl-hexahydroindole-2,4-dione | nih.govresearchgate.net |

Reactions at Carbonyl Centers

The compound features two distinct carbonyl groups: a C2-lactam carbonyl and a C4-enone carbonyl. The C4-carbonyl is particularly reactive towards nucleophilic addition and condensation reactions.

Knoevenagel Condensation: The C4-carbonyl can undergo Knoevenagel condensation with active methylene (B1212753) compounds. wikipedia.org This reaction involves a nucleophilic addition to the carbonyl group, followed by a dehydration step to yield a new α,β-unsaturated product. wikipedia.org The reaction is typically catalyzed by a weak base, such as an amine (e.g., piperidine). wikipedia.orgorganic-chemistry.org This transformation allows for the extension of the conjugated system by forming a new exocyclic carbon-carbon double bond at the C4 position.

Wittig Reaction: The Wittig reaction provides another powerful method for modifying the C4-carbonyl center. masterorganicchemistry.com This reaction utilizes a phosphonium (B103445) ylide (Wittig reagent) to convert the ketone into an alkene, forming a C=C double bond in a predictable manner. nih.gov The reaction proceeds through the formation of an oxaphosphetane intermediate, which then collapses to form the alkene and a stable triphenylphosphine (B44618) oxide. organic-chemistry.orglibretexts.org This method is widely used in organic synthesis to introduce methylene or substituted vinyl groups. nih.govlibretexts.org

| Reaction Name | Carbonyl Position | Reagent | Product Feature | Ref |

| Knoevenagel | C4 | Active Methylene (e.g., Malononitrile) | Exocyclic C=C bond with Z-groups | wikipedia.org |

| Wittig | C4 | Phosphonium Ylide (Ph₃P=CHR) | Exocyclic C=C bond | masterorganicchemistry.comorganic-chemistry.org |

Reduction and Oxidation Chemistry Pertaining to the Hexahydroindole-2,4-dione Core

The redox chemistry of the scaffold allows for modifications of the oxidation state of both the carbocyclic and heterocyclic rings.

Reduction: The α,β-unsaturated ketone moiety is susceptible to selective reduction.

Conjugate Reduction: The C3-C3a double bond can be selectively reduced through 1,4-conjugate addition of hydride. organic-chemistry.org Catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) or the use of specific reducing agents can achieve this transformation, yielding the corresponding saturated 2,4-dione.

Carbonyl Reduction: The C4-carbonyl group can be reduced to a secondary alcohol using standard reducing agents like sodium borohydride (B1222165) (NaBH₄). This reaction creates a new stereocenter at the C4 position.

Oxidation: The hexahydroindole core can be dehydrogenated to form a more aromatic system. 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective oxidant for such transformations. rsc.org DDQ is known to mediate hydride transfer reactions and is widely used for the dehydrogenation of saturated C-C bonds to introduce unsaturation. rsc.orgpitt.edu Treatment of the hexahydroindole-2,4-dione with DDQ can lead to the formation of a tetrahydroindole or a fully aromatic indole-2,4-dione, depending on the reaction conditions and stoichiometry. rsc.orgpitt.edu

Rearrangement Reactions and Skeletal Transformations

The hexahydroindole-2,4-dione core can undergo significant skeletal transformations under both acidic and basic conditions, leading to novel heterocyclic systems.

Research on the closely related hexahydro-4H-indol-4-ones has demonstrated a remarkable base-controlled selective skeletal rearrangement. nih.gov Depending on the base employed, the indole scaffold can be transformed into completely different molecular architectures.

With lithium hydroxide (B78521) (LiOH) , a rearrangement can lead to highly functionalized dihydroxy-4H-cyclopenta[b]pyridin-4-ones. nih.gov

With triethylamine (Et₃N) , the same starting material can be rearranged to form 8-alkenyl oxepane-2,6-diones. nih.gov

These base-controlled transformations highlight the potential for divergent synthesis starting from the hexahydroindole core. Acid-catalyzed conditions can also promote complex skeletal rearrangements, often initiated by protonation of a carbonyl oxygen, followed by bond migrations to relieve strain or form more stable carbocationic intermediates. nih.govnih.gov

Coupling Reactions for Extended Molecular Architectures

Palladium-catalyzed cross-coupling reactions are indispensable tools for constructing complex molecular architectures by forming new carbon-carbon and carbon-heteroatom bonds. youtube.com To utilize the hexahydroindole-2,4-dione scaffold in such reactions, it must first be functionalized with a suitable leaving group, such as a halide (Br, I) or a triflate, typically at a vinylic or aromatic position.

The Heck reaction allows for the coupling of an unsaturated halide with an alkene to form a substituted alkene. wikipedia.orgorganic-chemistry.org This reaction is a powerful method for C-C bond formation and can be used to introduce alkenyl substituents onto the indole core. wikipedia.orgresearchgate.net Other prominent palladium-catalyzed reactions applicable to a functionalized hexahydroindole-2,4-dione include:

Suzuki Coupling: Couples the halo-indole with an organoboronic acid. mdpi.com

Stille Coupling: Involves the reaction with an organostannane. youtube.com

Sonogashira Coupling: Couples the halo-indole with a terminal alkyne, providing a direct route to alkynyl-substituted indoles. mdpi.com

These reactions offer a modular approach to elaborate the core structure, enabling the synthesis of a diverse library of derivatives for various applications.

| Coupling Reaction | Coupling Partner | Bond Formed | Catalyst System (Typical) | Ref |

| Heck | Alkene | C(sp²)-C(sp²) | Pd catalyst (e.g., Pd(OAc)₂) + Base | wikipedia.orgorganic-chemistry.org |

| Suzuki | Boronic Acid | C(sp²)-C(sp²) | Pd catalyst + Base | mdpi.com |

| Stille | Organostannane | C(sp²)-C(sp²) | Pd catalyst | youtube.com |

| Sonogashira | Terminal Alkyne | C(sp²)-C(sp) | Pd/Cu catalyst + Base | mdpi.com |

Stereoselective Transformations and Chiral Derivatization

The hexahydroindole-2,4-dione scaffold contains a stereocenter at the C7a position, and various reactions can introduce additional chiral centers. Controlling the stereochemistry of these transformations is crucial for accessing specific stereoisomers.

Stereoselective transformations can be achieved through several strategies:

Substrate Control: The existing stereocenter at C7a can direct the stereochemical outcome of subsequent reactions, such as reductions or additions to the carbonyl groups or the double bond.

Reagent Control: The use of chiral reagents, such as chiral reducing agents (e.g., chiral boranes) or chiral catalysts, can induce high levels of stereoselectivity. For instance, the enantioselective reduction of the C4-ketone would lead to the formation of specific diastereomeric alcohols.

Catalytic Asymmetric Synthesis: Asymmetric versions of the reactions described above, such as enantioselective N-alkylation or catalytic asymmetric reductions, can be employed to synthesize enantiomerically enriched derivatives. nih.gov

The development of stereoselective methods allows for the synthesis of chiral derivatives, which is of significant interest in medicinal chemistry and materials science.

Advanced Spectroscopic and Structural Elucidation of 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the elucidation of the structure of organic molecules. For 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione, a combination of one-dimensional and two-dimensional NMR experiments would be essential for a complete structural assignment.

One-Dimensional NMR (¹H, ¹³C) and Chemical Shift Analysis

¹H NMR Spectroscopy: The proton NMR spectrum would provide information about the number of different types of protons and their chemical environments. The expected chemical shifts (δ) are influenced by the electron-withdrawing effects of the carbonyl groups and the amide functionality.

NH Proton: The amide proton (N-H) is expected to appear as a broad singlet in the downfield region, typically between δ 7.0 and 9.0 ppm. Its chemical shift can be sensitive to solvent and concentration.

CH Proton (Position 3): The proton at the chiral center (C3) would likely be a multiplet, coupled to the adjacent methylene (B1212753) protons at C4. Its chemical shift would be influenced by the adjacent carbonyl and amide groups.

CH₂ Protons (Positions 4, 5, 6, 7): The methylene protons of the cyclohexanedione ring would appear as complex multiplets in the aliphatic region of the spectrum, generally between δ 1.5 and 3.0 ppm. The protons at C4 would be deshielded due to the adjacent carbonyl group.

¹³C NMR Spectroscopy: The carbon-13 NMR spectrum would indicate the number of unique carbon atoms in the molecule. The chemical shifts are highly dependent on the functional groups present.

Carbonyl Carbons (C2, C4): The two carbonyl carbons are expected to resonate at the most downfield positions, typically in the range of δ 160-190 ppm.

Quaternary Carbon (C7a): This carbon, being part of the ring fusion, would have a distinct chemical shift.

Methine Carbon (C3a): The chemical shift of this carbon would be influenced by the adjacent nitrogen and the ring fusion.

Methylene Carbons (C5, C6, C7): These aliphatic carbons would appear in the upfield region of the spectrum.

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Position | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 (NH) | 8.5 (br s) | - |

| 2 (C=O) | - | 175.0 |

| 3 (CH) | 3.5 (m) | 55.0 |

| 3a (CH) | 3.2 (m) | 45.0 |

| 4 (C=O) | - | 190.0 |

| 5 (CH₂) | 2.2 (m) | 30.0 |

| 6 (CH₂) | 1.9 (m) | 25.0 |

| 7 (CH₂) | 2.5 (m) | 35.0 |

| 7a (C) | - | 50.0 |

Note: These are estimated values and actual experimental data may vary.

Two-Dimensional NMR Techniques (COSY, HMQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR techniques are indispensable for establishing the connectivity of atoms and the stereochemistry of the molecule.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would reveal proton-proton coupling relationships. For instance, it would show correlations between the proton at C3 and the methylene protons at C4, and among the adjacent methylene groups in the six-membered ring.

HMQC/HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. It would be used to definitively assign the ¹³C signals based on the already assigned ¹H signals.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC spectroscopy shows correlations between protons and carbons over two or three bonds. This is crucial for identifying quaternary carbons and for piecing together the molecular skeleton. For example, correlations from the NH proton to C2, C7a, and C3a would be expected.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY provides information about protons that are close in space, which is vital for determining the stereochemistry, particularly the relative configuration at the chiral centers (C3 and C3a).

Mass Spectrometry (MS) for Molecular Formula Determination and Fragmentation Pattern Analysis

Mass spectrometry would be used to determine the molecular weight and elemental composition of this compound. High-resolution mass spectrometry (HRMS) would provide the exact mass, allowing for the determination of the molecular formula (C₈H₉NO₂).

The fragmentation pattern in the mass spectrum would provide structural information. Common fragmentation pathways for such a molecule could involve:

Alpha-cleavage: Cleavage of bonds adjacent to the carbonyl groups.

Loss of CO: A characteristic fragmentation for carbonyl compounds.

Retro-Diels-Alder reaction: If applicable to the ionized form, this could lead to the fragmentation of the six-membered ring.

Cleavage of the five-membered ring: Fragmentation of the lactam ring could also occur.

Interactive Data Table: Predicted Mass Spectrometry Fragmentation

| m/z Value | Possible Fragment |

| 151 | [M]⁺ (Molecular Ion) |

| 123 | [M - CO]⁺ |

| 95 | Fragmentation of the dione (B5365651) ring |

| 67 | Further fragmentation |

Note: These are hypothetical fragments based on common fragmentation patterns.

Infrared (IR) and Raman Spectroscopy for Vibrational Mode Identification

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of the functional groups present in a molecule.

IR Spectroscopy: The IR spectrum would be dominated by strong absorption bands corresponding to the carbonyl and amide functional groups.

N-H Stretch: A sharp peak around 3200-3400 cm⁻¹ would be indicative of the N-H stretching vibration of the amide.

C=O Stretches: Two distinct and strong absorption bands would be expected for the two carbonyl groups. The amide carbonyl (C2=O) would likely appear around 1680-1700 cm⁻¹, while the ketone carbonyl (C4=O) would be at a higher frequency, around 1710-1730 cm⁻¹.

C-H Stretches: Aliphatic C-H stretching vibrations would be observed just below 3000 cm⁻¹.

Raman Spectroscopy: Raman spectroscopy would provide complementary information, particularly for non-polar bonds. The C=C bonds, if any were present, would show strong Raman signals. The symmetric vibrations of the carbon skeleton would also be more prominent in the Raman spectrum.

Interactive Data Table: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Vibrational Mode |

| ~3300 | N-H stretch (amide) |

| ~2950 | C-H stretch (aliphatic) |

| ~1720 | C=O stretch (ketone) |

| ~1690 | C=O stretch (amide I) |

| ~1550 | N-H bend (amide II) |

Note: These are characteristic ranges for the respective functional groups.

X-ray Crystallography for Solid-State Molecular Structure and Conformation

X-ray crystallography is the definitive method for determining the three-dimensional structure of a molecule in the solid state, provided that a suitable single crystal can be obtained. This technique would provide precise information on:

Bond lengths and angles: Confirming the connectivity of all atoms.

Conformation: Revealing the puckering of the five- and six-membered rings.

Stereochemistry: Unambiguously determining the relative stereochemistry at the chiral centers.

Intermolecular interactions: Identifying hydrogen bonding and other packing forces in the crystal lattice.

Without experimental data, a hypothetical crystal structure cannot be presented. However, it would be expected that the amide group would participate in intermolecular hydrogen bonding.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The presence of chromophores, such as carbonyl groups, will result in absorption in the UV-Vis region.

For this compound, the primary electronic transitions would be:

n → π* transitions: Associated with the non-bonding electrons of the oxygen atoms in the carbonyl groups. These are typically weak absorptions and occur at longer wavelengths.

π → π* transitions: Associated with the π-electrons of the carbonyl groups. These are generally stronger absorptions and occur at shorter wavelengths.

Given the saturated nature of the carbocyclic ring, no extended conjugation is present, so the absorption maxima (λ_max) would be expected in the ultraviolet region.

Interactive Data Table: Predicted UV-Vis Absorption Maxima

| λ_max (nm) | Electronic Transition |

| ~280-300 | n → π* (C=O) |

| ~210-230 | π → π* (C=O) |

Computational and Theoretical Chemistry Studies on 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione

Conformational Analysis and Potential Energy Surfaces

There is no available research on the conformational landscape of 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione, nor are there any published potential energy surfaces that would describe the relative energies of its different spatial arrangements.

Reaction Mechanism Elucidation Through Computational Pathways

Computational studies investigating the reaction mechanisms involving this compound, such as its synthesis or subsequent transformations, have not been reported in the searched scientific literature.

Spectroscopic Property Prediction and Validation

While experimental spectra may exist, theoretical predictions of its spectroscopic properties (e.g., NMR, IR, UV-Vis) and their validation against experimental data through computational methods are not documented.

Quantum Chemical Descriptors and Structure-Activity Relationship (QSAR) Derivations for Theoretical Activity Prediction

No QSAR studies incorporating this compound have been found. The calculation of quantum chemical descriptors for the purpose of building predictive models for its biological activity or other properties remains an open area for investigation.

Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) Analysis

Computational and theoretical chemistry studies offer profound insights into the structural and electronic properties of molecules, elucidating their reactivity and potential interactions. For this compound, while specific experimental and computational data are not extensively available in the cited literature, the principles of Molecular Electrostatic Potential (MEP) and Frontier Molecular Orbital (FMO) analysis can be applied to predict its chemical behavior. These methods are instrumental in understanding the electronic characteristics of similar heterocyclic compounds. tandfonline.com

Molecular Electrostatic Potential (MEP) Analysis

The Molecular Electrostatic Potential (MEP) map is a valuable tool for identifying the reactive sites of a molecule. malayajournal.org It illustrates the charge distribution on the molecular surface, providing a guide to the regions that are susceptible to electrophilic and nucleophilic attack. researchgate.net The MEP surface is color-coded to represent different electrostatic potential values:

Red: Indicates regions of high electron density and negative electrostatic potential, which are prone to electrophilic attack.

Blue: Represents areas of low electron density and positive electrostatic potential, signifying favorable sites for nucleophilic attack.

Green: Denotes regions with a neutral or near-zero electrostatic potential.

For this compound, the MEP map would likely show negative potential (red) around the oxygen atoms of the dione (B5365651) group and potentially near the nitrogen atom of the indole (B1671886) ring, suggesting these are the primary sites for interaction with electrophiles. Conversely, the hydrogen atoms attached to the nitrogen and carbon atoms would exhibit a positive potential (blue), marking them as potential sites for nucleophilic interactions.

Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory is fundamental to predicting the chemical reactivity and electronic properties of a molecule. numberanalytics.com This analysis focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). numberanalytics.comwikipedia.org

HOMO (Highest Occupied Molecular Orbital): This orbital acts as an electron donor. A higher HOMO energy level indicates a greater ability to donate electrons.

LUMO (Lowest Unoccupied Molecular Orbital): This orbital functions as an electron acceptor. A lower LUMO energy level suggests a greater capacity to accept electrons.

The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE) , is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. numberanalytics.com A large HOMO-LUMO gap implies high stability and low reactivity, as more energy is required to excite an electron from the HOMO to the LUMO. libretexts.org Conversely, a small HOMO-LUMO gap is indicative of high reactivity and lower stability. numberanalytics.comnumberanalytics.com

While specific calculated values for this compound are not available in the provided search results, a hypothetical FMO analysis would provide the energy values for its HOMO and LUMO. These values would be crucial for understanding its electronic behavior and predicting its reactivity in various chemical reactions.

The following table illustrates the kind of data that would be generated from a typical FMO analysis for a molecule like this compound. Please note that these are hypothetical values for illustrative purposes only.

| Parameter | Hypothetical Value (eV) | Significance |

|---|---|---|

| EHOMO | -6.5 | Energy of the Highest Occupied Molecular Orbital (Electron Donating Ability) |

| ELUMO | -1.8 | Energy of the Lowest Unoccupied Molecular Orbital (Electron Accepting Ability) |

| HOMO-LUMO Gap (ΔE) | 4.7 | Indicates Chemical Reactivity and Kinetic Stability |

Biological Activity and Molecular Mechanism Studies of 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione Scaffolds

Molecular Target Identification and Binding Profiles

Derivatives of the hexahydro-1H-indole scaffold have been shown to interact with a variety of molecular targets, suggesting a broad range of potential therapeutic applications. Computational studies have predicted that these compounds may target Nuclear factor NF-kappa-B (NF-κB), Cyclooxygenase-2 (COX-2), and Monoamine oxidase A (MAO-A). mdpi.com These targets are implicated in inflammation, pain, and neurological disorders, respectively.

The indole (B1671886) nucleus is a common feature in many biologically active compounds and is recognized as a privileged scaffold in drug discovery. nih.gov For instance, indole derivatives have been investigated as potential inhibitors of the enzyme indoleamine 2,3-dioxygenase-1 (IDO1), which plays a role in cancer cell development. espublisher.com The hexahydropyrrolo[2,3-b]indole core, a related structure, is found in numerous natural products with significant biological activities. ub.edu

The binding profiles of these compounds are influenced by the nature and position of substituents on the indole ring system. For example, in a series of 1,5-dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-ones, the substituent at the N-1 position was found to be critical for activity. mdpi.com Similarly, for ligands targeting the von Hippel-Lindau (VHL) E3 ubiquitin ligase, substitutions on the phenylene core significantly impacted binding affinity. chemrxiv.org

| Molecular Target | Potential Biological Activity | Reference |

|---|---|---|

| Nuclear factor NF-kappa-B (NF-κB) | Anti-inflammatory | mdpi.com |

| Cyclooxygenase-2 (COX-2) | Anti-inflammatory, Analgesic | mdpi.com |

| Monoamine oxidase A (MAO-A) | Antidepressant | mdpi.com |

| Indoleamine 2,3-dioxygenase-1 (IDO1) | Anticancer | espublisher.com |

Enzymatic Inhibition or Activation Mechanisms

The 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione scaffold is a key component of molecules that can modulate the activity of various enzymes. The ability of these compounds to inhibit or activate enzymes is often the basis of their therapeutic effects. For example, derivatives of this scaffold have been identified as inhibitors of inducible nitric oxide synthase (iNOS), an enzyme involved in inflammatory processes. nih.gov

The mechanism of enzyme inhibition can vary. In the case of multi-specific enzymes, a differential inhibitory action can occur where an inhibitor interferes with the transformation of one substrate but not another. unipi.it This can be due to different binding modes or interactions with the enzyme's active site. For instance, studies on 7-substituted 4,6-androstadiene-3,17-diones as aromatase inhibitors showed that different substituents led to varying inhibitory potencies. researchgate.net

Pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives, which share structural similarities with the hexahydro-1H-indole-2,4-dione core, have been investigated as inhibitors of flavin-dependent thymidylate synthase (ThyX) in Mycobacterium tuberculosis. mdpi.com The binding of these inhibitors to the enzyme's active site, often involving hydrogen bonds and π-stacking interactions with cofactors like FAD, is crucial for their inhibitory activity. mdpi.com

Receptor Interaction and Ligand-Binding Studies

The interaction of hexahydro-1H-indole-2,4-dione derivatives with various receptors is a key area of pharmacological investigation. These studies aim to understand the affinity and selectivity of these compounds for specific receptor subtypes, which is critical for their therapeutic potential and for minimizing off-target effects.

For example, cis- and trans-2,3,3a,4,5,9b-hexahydro-1H-benz[e]indoles have been synthesized and evaluated for their binding affinity to dopamine (B1211576) D2 and D3 receptors. regionh.dkresearchgate.net These studies revealed that the stereochemistry of the molecule significantly influences its receptor binding, with trans-diastereoisomers generally showing greater affinity for the D3 receptor. researchgate.net Similarly, cis-1,2,3a,4,5,9b-hexahydro-3H-benz[e]indoles have been studied for their affinity to dopamine D1 and D2 receptors. nih.gov

Ligand-binding studies often employ radiolabeled compounds to determine the binding constants (Ki values) of new molecules. These studies provide quantitative data on the affinity of a ligand for its receptor. For instance, the binding affinities of various indole derivatives for the benzodiazepine (B76468) receptor have been extensively studied, revealing the importance of specific substituents on the indole scaffold for high-affinity binding. nih.gov

Structure-Activity Relationship (SAR) at the Molecular Recognition Level

Structure-activity relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule influences its biological activity. For this compound derivatives, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Key structural features that influence activity include the nature and position of substituents on the indole ring and any attached side chains. For example, in a series of 1-aryl-1H-naphtho[2,3-d] mdpi.comespublisher.comnih.govtriazole-4,9-dione derivatives, which are dual inhibitors of IDO1 and TDO, substitutions on the aryl ring were found to be critical for inhibitory potency. nih.gov Specifically, a 3-chloro-4-fluorophenyl substituent led to a compound with nanomolar inhibitory activity against both enzymes. nih.gov

In the case of 2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles acting as CFTR potentiators, SAR studies revealed that the trifluoromethyl moiety on a pyrazolyl residue was important for activity. acs.org Removal or replacement of this group with other substituents resulted in a significant loss of potency. acs.org Similarly, for N-(indol-3-ylglyoxyl)arylalkylamides binding to the benzodiazepine receptor, the substituents at the 5-position of the indole scaffold and on the side chain phenyl ring had interdependent effects on potency. nih.gov

| Scaffold | Target | Key Structural Features for Activity | Reference |

|---|---|---|---|

| 1-Aryl-1H-naphtho[2,3-d] mdpi.comespublisher.comnih.govtriazole-4,9-dione | IDO1/TDO | Substituents on the 1-aryl ring, particularly 3-chloro-4-fluorophenyl. | nih.gov |

| 2,3,4,5-Tetrahydro-1H-pyrido[4,3-b]indole | CFTR | Trifluoromethyl group on the pyrazolyl substituent. | acs.org |

| N-(Indol-3-ylglyoxyl)arylalkylamides | Benzodiazepine Receptor | Interdependent effects of substituents at the 5-position of the indole and on the side chain phenyl ring. | nih.gov |

| 1,5-Dihydrobenzo[e] nih.govmdpi.comoxazepin-2(3H)-one | AML cell differentiation | Isopropyl group at N-1 and meta-substitution on the 8-aryl group. | mdpi.com |

Molecular Docking and Dynamics Simulations for Ligand-Protein Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational tools used to predict and analyze the interactions between ligands and their protein targets at the atomic level. nih.govresearchgate.net These methods provide insights into the binding modes, binding affinities, and conformational changes that occur upon ligand binding. nih.govresearchgate.net

For derivatives of the hexahydro-1H-indole scaffold, molecular docking has been used to predict their binding to targets such as COX-2 and MAO-B. mdpi.com These studies help to rationalize the observed biological activities and guide the design of new compounds with improved binding characteristics. mdpi.com In the study of pyrido[1,2-e]purine-2,4(1H,3H)-dione derivatives as ThyX inhibitors, molecular docking was used to understand how these compounds bind to the active site of the enzyme. mdpi.com

MD simulations provide a dynamic view of the ligand-protein complex, allowing researchers to assess the stability of the binding and the flexibility of both the ligand and the protein over time. researchgate.netmdpi.com These simulations can reveal important details about the intermolecular interactions, such as hydrogen bonds and hydrophobic contacts, that contribute to the stability of the complex. researchgate.netnih.gov For example, MD simulations have been used to study the binding of inhibitors to the euchromatin histone lysine (B10760008) methyl transferase (EHMT2), a potential target for β-thalassemia. mdpi.com

Cellular Pathway Modulation at a Mechanistic Level

The biological effects of this compound derivatives are ultimately mediated by their ability to modulate cellular signaling pathways. Understanding these mechanisms is crucial for elucidating the therapeutic potential of these compounds.

For instance, pomalidomide, a derivative of 1H-isoindole-1,3(2H)-dione, exhibits a pleiotropic mechanism of action that includes inducing apoptosis in tumor cells, disrupting tumor interactions with the cellular microenvironment, and enhancing autoimmune responses. mdpi.com These effects are likely mediated through the modulation of multiple signaling pathways.

In the context of cancer immunotherapy, dual inhibitors of IDO1 and TDO, such as certain 1-aryl-1H-naphtho[2,3-d] mdpi.comespublisher.comnih.govtriazole-4,9-dione derivatives, are of great interest. nih.gov These enzymes are involved in the kynurenine (B1673888) pathway of tryptophan degradation, which plays a critical role in immunosuppression within the tumor microenvironment. nih.gov By inhibiting these enzymes, these compounds can enhance the anti-tumor immune response. nih.gov

Applications of 2,3,4,5,6,7 Hexahydro 1h Indole 2,4 Dione in Chemical Sciences

Utility as Synthetic Intermediates and Building Blocks for Complex Molecules

The chemical reactivity of 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione is characterized by the presence of several functional groups: a secondary amine within a lactam, a ketone, and an enamine-like moiety within the pyrrole (B145914) ring. This combination of functionalities makes it a valuable and reactive building block for the synthesis of a variety of more complex molecules. nih.gov The reactivity is analogous in some respects to the better-studied 4,5,6,7-tetrahydroindol-4-ones, which are known to undergo a range of chemical transformations. nih.govmdpi.com

The pyrrole nitrogen can be alkylated or acylated, and the ketone at the 4-position can undergo reactions typical of carbonyl compounds, such as condensation and addition reactions. Furthermore, the pyrrole ring itself can participate in electrophilic aromatic substitution-type reactions, although its reactivity is influenced by the electron-withdrawing nature of the adjacent carbonyl group. nih.gov The methylene (B1212753) group at the 3-position, adjacent to the lactam carbonyl, also offers a site for functionalization.

The utility of this scaffold is demonstrated in its ability to serve as a starting material for the construction of polyheterocyclic systems. For instance, through carefully designed reaction sequences, the hexahydroindole-dione core can be elaborated to form fused ring systems of medicinal and material interest. While specific examples starting from this compound are not extensively documented in publicly available literature, the chemical principles established for related indole (B1671886) and isoindole derivatives suggest a high potential for its use in combinatorial chemistry and the synthesis of diverse compound libraries. mdpi.comresearchgate.net

| Reactive Site | Potential Transformation | Resulting Structure Type |

|---|---|---|

| N-H (Lactam) | Alkylation, Acylation | N-Substituted derivatives |

| C=O (Ketone at C4) | Condensation, Reduction, Grignard reaction | Fused heterocycles, Alcohols |

| Pyrrole Ring | Electrophilic Substitution | Functionalized indole core |

| CH2 (at C3) | Alkylation, Aldol reaction | Substituted lactams |

Potential in Materials Science and Polymer Chemistry

While the direct application of this compound in materials science and polymer chemistry is not yet widely reported, its structural motifs suggest potential in these areas. The field of organic electronics, for example, often utilizes heterocyclic compounds for their semiconducting properties. A related compound, N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole, has been used to synthesize functional polyethers that exhibit properties of high-resistance organic semiconductors. nih.gov This suggests that polymers incorporating the hexahydro-1H-indole-2,4-dione unit could be investigated for similar applications.

The presence of both hydrogen bond donor (N-H) and acceptor (C=O) sites could also be exploited in the design of self-assembling materials and polymers with specific secondary structures. The rigidity of the bicyclic core could impart desirable thermal and mechanical properties to polymeric materials. Potential applications could include the development of novel conductive polymers, organic light-emitting diodes (OLEDs), and specialized resins. Further research is required to explore these possibilities and to synthesize and characterize materials derived from this compound.

Role in Supramolecular Chemistry and Host-Guest Systems

The principles of supramolecular chemistry rely on non-covalent interactions, such as hydrogen bonding, to form well-defined molecular assemblies. mdpi.comnih.gov The structure of this compound, with its lactam N-H group and two carbonyl groups, makes it a candidate for participation in such interactions. These functional groups can act as hydrogen bond donors and acceptors, respectively, allowing the molecule to self-assemble or to act as a guest in a suitable host molecule.

Precursors for Advanced Organic and Pharmaceutical Scaffolds

The indole nucleus is a well-established "privileged scaffold" in medicinal chemistry, forming the core of numerous natural products and synthetic drugs. mdpi.comtubitak.gov.tr Derivatives of the closely related hexahydro-1H-isoindole-1,3(2H)-dione have been synthesized and investigated for a range of biological activities, including anticancer and antimicrobial properties. researchgate.net This provides a strong rationale for exploring this compound as a precursor for new pharmaceutical scaffolds.

The structural features of this compound offer multiple points for diversification, allowing for the creation of a library of derivatives to be screened for biological activity. For instance, the synthesis of spiro-indole derivatives is a known strategy for generating compounds with interesting pharmacological profiles. mdpi.com The hexahydro-1H-indole-2,4-dione core could be a starting point for the synthesis of novel spirocyclic compounds.

Furthermore, the partial saturation of the indole ring system in this molecule provides a three-dimensional structure that can be advantageous for binding to the active sites of enzymes and receptors. The development of synthetic routes to modify this core structure is therefore a promising avenue for the discovery of new therapeutic agents.

| Compound Name |

|---|

| This compound |

| 4,5,6,7-tetrahydroindol-4-one |

| N-(2,3-epoxypropyl)-4,5,6,7-tetrahydroindole |

| hexahydro-1H-isoindole-1,3(2H)-dione |

Future Research Directions and Challenges

Development of Highly Efficient and Atom-Economical Synthetic Routes

A primary challenge in advancing the study of 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione is the development of synthetic pathways that are not only high-yielding but also adhere to the principles of green chemistry. Atom economy, which maximizes the incorporation of reactant atoms into the final product, is a crucial metric for sustainable synthesis. jocpr.com Future research should prioritize the design of routes that minimize waste and energy consumption.

Promising strategies include:

Multicomponent Reactions (MCRs): MCRs, where three or more reactants combine in a single operation to form a product containing substantial portions of all reactants, are inherently atom-economical. mdpi.com Developing a novel MCR to assemble the hexahydroindole-2,4-dione core would be a significant breakthrough.

Cascade Reactions: Designing a synthesis based on a cascade sequence, where a single event triggers a series of intramolecular transformations, can rapidly build molecular complexity in a highly efficient manner. nih.gov

Catalyst-Free and Environmentally Benign Conditions: Exploring syntheses that proceed under catalyst-free conditions or in green solvents like water or polyethylene (B3416737) glycol would further enhance the environmental credentials of any developed route. openmedicinalchemistryjournal.com Methodologies such as the Diels-Alder reaction, which is intrinsically atom-economical, could be explored for constructing the cyclohexane (B81311) portion of the molecule. jocpr.com

| Synthetic Strategy | Principle | Potential Advantage for Hexahydroindole-2,4-dione Synthesis |

| Multicomponent Reactions | Multiple reactants combine in a single step. | Rapid assembly of the core structure from simple precursors. |

| Cascade Reactions | A single trigger initiates multiple bond-forming events. | High efficiency and complexity generation in one pot. |

| Pericyclic Reactions | Concerted reactions (e.g., Diels-Alder) involving a cyclic transition state. | Excellent atom economy and stereochemical control. jocpr.comnih.gov |

| Green Solvents/Catalysts | Use of water, PEG, or catalyst-free conditions. | Reduced environmental impact and simplified purification. openmedicinalchemistryjournal.com |

Exploration of Novel Reactivity and Transformation Pathways of the Dione (B5365651) Core

The dione functionality within the this compound skeleton presents a hub for chemical reactivity that remains largely untapped. A systematic exploration of its transformation pathways is essential for creating a diverse library of derivatives for further study. Research on the related hexahydro-1H-isoindole-1,3(2H)-dione structure has shown that the saturated ring can be functionalized through methods like epoxidation and subsequent ring-opening with various nucleophiles, or through cis-hydroxylation. researchgate.nettubitak.gov.tr

Future investigations should focus on:

Selective Carbonyl Chemistry: Developing methods to selectively react with one of the two carbonyl groups would enable precise structural modifications. This could involve manipulating protecting groups or leveraging subtle differences in the electronic environment of the C2 and C4 positions.

Functionalization of the Cyclohexane Ring: Similar to work on related isoindoles, exploring reactions such as halogenation, hydroxylation, and amination on the saturated portion of the ring would yield novel analogues with potentially distinct properties. researchgate.netnih.gov

Derivatization of the Indole (B1671886) Nitrogen: The N-H group is a prime site for substitution. Introducing a variety of alkyl, aryl, or functionalized groups could significantly modulate the molecule's steric and electronic properties, which is a common strategy in indole chemistry. nih.gov

Integration of Advanced Computational Methods for Predictive Chemistry

The integration of in silico tools is crucial for accelerating the discovery and optimization of new chemical entities. espublisher.com Computational chemistry can provide valuable insights into molecular properties and potential biological activities before a compound is ever synthesized, saving significant time and resources. nih.gov For the hexahydroindole-2,4-dione scaffold, a computational-led approach could guide the synthetic efforts toward derivatives with the highest probability of success.

Key computational approaches to be implemented include:

Molecular Docking: To predict the binding affinity and orientation of designed derivatives within the active sites of specific biological targets, such as enzymes or receptors. nih.gov

Quantitative Structure-Activity Relationship (QSAR): To build mathematical models that correlate structural features of the hexahydroindole-2,4-dione derivatives with their biological activity, enabling the prediction of potency for new designs. espublisher.com

ADMET Prediction: To computationally estimate the Absorption, Distribution, Metabolism, Excretion, and Toxicity profiles of virtual compounds, helping to prioritize candidates with favorable drug-like properties. nih.gov

| Computational Tool | Application in Hexahydroindole-2,4-dione Research | Predicted Outcome |

| Molecular Docking | Simulating the interaction of derivatives with protein targets (e.g., kinases, cholinesterases). nih.gov | Binding energy, key interactions, potential as an inhibitor. |

| QSAR Modeling | Correlating physicochemical properties of derivatives with observed biological activity. espublisher.com | Predictive model for the activity of unsynthesized analogues. |

| Molecular Dynamics | Simulating the dynamic behavior of the ligand-protein complex over time. | Stability of binding, conformational changes. |

| ADMET Profiling | Calculating properties like water solubility, membrane permeability, and potential toxicity. nih.gov | Early assessment of drug-likeness and potential liabilities. |

Deeper Mechanistic Elucidation of Biological Interactions

While derivatives of related scaffolds like indole and isoindole-1,3-dione are known to possess a wide range of biological activities, including anticancer and enzyme inhibitory effects, the specific interactions that underpin these activities are often complex. nih.govnih.govnih.gov For any new derivatives of this compound that show biological promise, a deep mechanistic understanding will be paramount.

Future research must go beyond simple screening and aim to:

Identify Specific Molecular Targets: Utilize techniques such as affinity chromatography, proteomics, and genetic screening to identify the specific proteins or nucleic acids that derivatives bind to.

Characterize the Binding Mode: Employ biophysical methods like isothermal titration calorimetry (ITC), surface plasmon resonance (SPR), and X-ray crystallography to determine the thermodynamics and precise structural basis of the molecule-target interaction.

Investigate Mechanism of Action: Use a combination of kinetic studies, fluorescence quenching, and cell-based assays to understand how the binding event translates into a biological effect, for example, by clarifying whether a compound acts as a competitive or non-competitive enzyme inhibitor. nih.gov

Design of New Functional Materials Incorporating the Hexahydroindole-2,4-dione Moiety

The application of heterocyclic compounds is not limited to medicine; they can also serve as building blocks for novel functional materials. The rigid, bicyclic structure of the this compound, combined with its hydrogen bond donor (N-H) and acceptor (C=O) sites, makes it an intriguing candidate for the construction of supramolecular assemblies and polymers.

Future research in this area could explore:

Organic Semiconductors: By incorporating the scaffold into larger, conjugated systems, it may be possible to develop new materials for applications in organic electronics.

Supramolecular Gels: The directed hydrogen bonding capabilities could be harnessed to create self-assembling systems that form gels, which have applications in areas like controlled release and tissue engineering.

Sensors: Functionalizing the core with chromophores or fluorophores could lead to the development of chemosensors that exhibit a detectable change in their optical properties upon binding to specific ions or molecules.

By systematically addressing these research directions and challenges, the scientific community can unlock the full potential of the this compound scaffold, paving the way for new discoveries in synthesis, medicine, and materials science.

Q & A

Q. What are the optimal synthetic pathways for 2,3,4,5,6,7-hexahydro-1H-indole-2,4-dione, and how can reaction conditions be systematically optimized?

To optimize synthesis, employ factorial experimental design to test variables such as catalysts, solvents, and temperature gradients. For example, a pre-experimental design (e.g., one-factor-at-a-time) can identify critical parameters, followed by a full factorial design to explore interactions . Reference analogous indole derivatives (e.g., tetrafluoroindole synthesis via multi-step sequences) to adapt methodologies for ring closure or hydrogenation steps . Advanced organic chemistry texts provide frameworks for evaluating reaction mechanisms and stereochemical outcomes, which can guide kinetic studies or isotopic labeling for pathway validation .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound, and how should data interpretation be standardized?

Combine NMR (¹H, ¹³C, 2D-COSY) for structural elucidation, mass spectrometry (HRMS) for molecular weight confirmation, and HPLC for purity assessment. Methodological rigor requires calibration against known standards and reproducibility checks across multiple batches. Pre-test/post-test experimental designs with control groups can mitigate instrumental variability . Theoretical frameworks from organic chemistry literature should guide peak assignment and conformational analysis .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT, MD simulations) be integrated with experimental data to predict the reactivity and physicochemical properties of this compound?

Leverage AI-driven tools like COMSOL Multiphysics to simulate reaction kinetics or solvent interactions. Validate predictions experimentally via kinetic profiling or spectroscopic monitoring. For instance, machine learning algorithms can optimize parameters for process control in chemical engineering applications, bridging gaps between simulation and empirical data . Pair computational results with experimental factorial designs to refine predictive models .

Q. What systematic approaches resolve contradictions in reported biological or catalytic activities of this compound derivatives?

Conduct meta-analyses of existing studies to identify methodological disparities (e.g., assay conditions, solvent systems). Bibliometric analysis can map trends and highlight understudied areas, while critical reviews of "failed" experiments may reveal overlooked variables (e.g., pH sensitivity, oxidative degradation) . Replicate studies using standardized protocols (e.g., OECD guidelines) and publish negative results to reduce publication bias .

Q. How can mechanistic studies elucidate the role of this compound in complex reactions, such as multicomponent catalysis or enzyme inhibition?

Design kinetic isotope effect (KIE) experiments or trapping intermediates via cryogenic techniques. Theoretical frameworks (e.g., Marcus theory for electron transfer) should guide hypothesis formulation, while in situ spectroscopic methods (e.g., FTIR, Raman) can track real-time structural changes . Cross-disciplinary collaboration with enzymology or materials science may reveal novel mechanistic pathways .

Q. What methodologies identify research gaps in the application of this compound across interdisciplinary fields (e.g., materials science, medicinal chemistry)?

Perform bibliometric analyses using tools like VOSviewer to visualize co-citation networks and emerging themes. Cluster publications by application domains (e.g., drug delivery, polymer synthesis) and assess methodological profiles (e.g., ratio of theoretical vs. empirical studies) to pinpoint underdeveloped areas . Hypothesis-driven experiments can then target these gaps, such as exploring its utility in membrane separation technologies .

Q. How can process engineering principles (e.g., membrane separation, powder technology) improve the scalability of this compound synthesis?

Apply membrane reactors for continuous-flow synthesis to enhance yield and reduce waste. Particle size optimization via spray drying or milling (powder technology) can improve solubility and bioavailability. Process control algorithms (e.g., PID controllers) enable real-time adjustments to temperature and pressure, aligning with chemical engineering design principles .

Methodological Considerations

Q. What strategies ensure reproducibility when developing novel applications for this compound?

Adopt open-science practices: publish detailed protocols, raw data, and computational code. Use factorial designs to account for interaction effects and pre-register studies to minimize bias . Independent validation through collaborative networks (e.g., multi-lab consortia) strengthens reliability .

Q. How can interdisciplinary frameworks (e.g., AI, biotechnology) innovate research on this compound?

Integrate AI for high-throughput screening of derivative libraries or autonomous lab systems for reaction optimization . Pair synthetic biology tools (e.g., enzyme engineering) with chemical synthesis to explore biocatalytic routes. Student-driven discovery models, as seen in advanced STEM programs, encourage creative problem-solving .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.